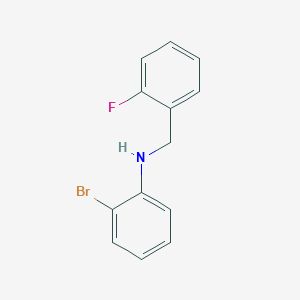

2-Bromo-N-(2-fluorobenzyl)aniline

Description

Contextual Significance of Substituted Anilines in Contemporary Synthesis

Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a vast array of complex molecules. Their prevalence stems from the versatile reactivity of the aniline (B41778) core, which can be readily modified at the nitrogen atom and on the aromatic ring. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The introduction of various substituents onto the aniline ring allows for the fine-tuning of electronic properties, solubility, and metabolic stability, which are critical parameters in drug discovery and materials science.

Strategic Importance of Halogenated Benzyl (B1604629) Anilines in Molecular Design

The incorporation of halogens, such as bromine and fluorine, into the structure of benzyl anilines is a strategic decision in molecular design. Halogen atoms can significantly modulate the physicochemical properties of a molecule. Bromine, for instance, can serve as a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of more complex molecular scaffolds. Fluorine, on the other hand, is often introduced to enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipolar interactions, and increase lipophilicity. The combination of these halogens in a single molecule, as seen in 2-Bromo-N-(2-fluorobenzyl)aniline, offers a dual advantage: the potential for further functionalization via the bromo group and the beneficial electronic and metabolic effects of the fluoro group.

One notable phenomenon in the synthesis of N-benzylated bromoanilines is the potential for unexpected rearrangements. For instance, the alkylation of 2-bromoaniline (B46623) with benzyl bromide under certain basic conditions has been observed to lead to the migration of the bromine atom from the ortho to the para position. nih.gov This highlights the intricate reactivity of these systems and the importance of carefully selecting reaction conditions to achieve the desired isomer.

Overview of Research Trajectories for 2-Bromo-N-(2-fluorobenzyl)aniline

While specific research focused solely on 2-Bromo-N-(2-fluorobenzyl)aniline is not abundant in the public domain, its structural motifs suggest several promising avenues for investigation. A primary research trajectory would involve its synthesis and characterization. Plausible synthetic routes include the N-alkylation of 2-bromoaniline with 2-fluorobenzyl halide or a reductive amination between 2-bromoaniline and 2-fluorobenzaldehyde. nih.govlibretexts.org The latter approach is a widely used method for preparing N-alkylanilines. nih.gov

Further research would likely explore the utility of 2-Bromo-N-(2-fluorobenzyl)aniline as a synthetic intermediate. The presence of the bromine atom invites exploration of its participation in various palladium-catalyzed cross-coupling reactions to generate novel, highly substituted aniline derivatives. These derivatives could be of significant interest in medicinal chemistry, as the N-benzyl aniline scaffold is a common feature in biologically active compounds.

Finally, the unique combination of bromo and fluoro substituents warrants investigation into the compound's conformational preferences and its potential to engage in non-covalent interactions, such as halogen bonding. Understanding these properties is crucial for the rational design of molecules with specific three-dimensional structures and binding capabilities. The dearth of dedicated studies on this particular molecule underscores the vast, unexplored chemical space that remains accessible to synthetic chemists.

Interactive Data Tables

Below are interactive data tables summarizing the properties of the core starting materials and related aniline compounds.

| Property | 2-Bromoaniline | 2-Fluorobenzyl bromide |

| CAS Number | 615-36-1 nih.gov | 446-48-0 |

| Molecular Formula | C₆H₆BrN nih.gov | C₇H₆BrF |

| Molecular Weight | 172.02 g/mol nih.gov | 189.02 g/mol |

| Appearance | Brown solid nih.gov | Liquid |

| Boiling Point | 229 °C nih.gov | 84-85 °C / 15 mmHg |

| Melting Point | 27-32 °C nih.gov | - |

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

| 2-Bromo-6-fluoroaniline | 65896-11-9 | C₆H₅BrFN | 190.01 g/mol | Isomer of potential starting material. |

| 4-Bromo-2-fluoroaniline | 367-24-8 sigmaaldrich.com | C₆H₅BrFN sigmaaldrich.com | 190.01 g/mol sigmaaldrich.com | Positional isomer with altered electronic and steric properties. sigmaaldrich.com |

| 2-Bromo-5-fluoroaniline (B94856) | 1003-99-2 sigmaaldrich.com | C₆H₅BrFN sigmaaldrich.com | 190.01 g/mol sigmaaldrich.com | Another positional isomer. sigmaaldrich.com |

| N-Benzyl-2-bromoaniline | 71687-81-5 | C₁₃H₁₂BrN | 262.14 g/mol | Non-fluorinated analogue of the title compound. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLUOKVJQYOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo N 2 Fluorobenzyl Aniline and Analogues

Retrosynthetic Analysis and Key Disconnections for 2-Bromo-N-(2-fluorobenzyl)aniline

A retrosynthetic analysis of the target molecule, 2-Bromo-N-(2-fluorobenzyl)aniline, logically identifies the carbon-nitrogen (C-N) bond of the secondary amine as the most strategic point for disconnection. This approach simplifies the structure into two primary building blocks: an aniline (B41778) precursor and a benzyl (B1604629) halide precursor.

Key Disconnections:

Primary Disconnection (C-N Bond): The most apparent disconnection breaks the bond between the aniline nitrogen and the benzylic carbon. This leads to two readily available or synthetically accessible precursors:

2-Bromoaniline (B46623) : The nucleophilic aniline component.

2-Fluorobenzyl halide (e.g., 2-fluorobenzyl bromide or chloride): The electrophilic benzylating agent.

This retrosynthetic pathway is advantageous as it relies on the well-established N-alkylation reaction, a fundamental transformation in organic synthesis.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the final product hinges on the efficient preparation of its key precursors. The following sections detail established methods for creating the necessary halogenated anilines and benzyl halides.

The synthesis of halogenated anilines can be achieved through various routes, often starting from simpler aromatic compounds.

2-Bromoaniline: This crucial precursor can be synthesized via several established methods:

Reduction of 2-Nitrobromobenzene: A common and effective method involves the reduction of 2-nitrobromobenzene using reducing agents like iron powder in the presence of an acid. guidechem.com The 2-nitrobromobenzene starting material is typically prepared from 2-nitroaniline (B44862) through a Sandmeyer reaction, which involves diazotization followed by treatment with a bromide salt. guidechem.com

From Bromobenzene (B47551): An alternative, multi-step synthesis starts with bromobenzene. stackexchange.comechemi.com To direct the incoming nitro group to the ortho position, the para position is first blocked using sulfonation. Subsequent nitration, reduction of the nitro group to an amine, and finally, removal of the sulfonic acid group yields 2-bromoaniline. stackexchange.comechemi.com A more direct, albeit potentially less efficient, approach is the direct nitration of bromobenzene followed by chromatographic separation of the ortho and para isomers. echemi.com

Hydrolysis of Bromoacetanilide: 2-Bromoaniline can also be prepared by the hydrolysis of 2-bromoacetanilide using a strong base like sodium hydroxide. chemicalbook.com

2-Bromo-4-fluoroaniline: This analogue is valuable in pharmaceutical and materials science research. nbinno.com Its synthesis often requires careful control of regioselectivity.

Direct Bromination: 4-Fluoroaniline (B128567) can be brominated directly using reagents like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) to yield the desired product. nbinno.comchemicalbook.com

Acetylation-Bromination Sequence: To prevent the formation of di-brominated byproducts, a common strategy involves first protecting the amine group of 4-fluoroaniline via acetylation. google.comgoogle.com The resulting 4-fluoroacetanilide (B1213217) is then brominated. The directing effect of the acetamido group and the fluorine atom guides the bromine to the desired position. The protecting acetyl group can then be removed if the free aniline is required for subsequent steps.

| Target Compound | Starting Material | Key Reagents | General Method | Citation |

|---|---|---|---|---|

| 2-Bromoaniline | 2-Nitrobromobenzene | Fe, HBr (cat.) | Nitro group reduction | guidechem.com |

| 2-Bromoaniline | Bromobenzene | 1. H₂SO₄/SO₃ 2. HNO₃/H₂SO₄ 3. Fe/HCl 4. H₂O/H⁺, heat | Sulfonation (blocking), nitration, reduction, desulfonation | stackexchange.comechemi.com |

| 2-Bromo-4-fluoroaniline | 4-Fluoroaniline | N-Bromosuccinimide (NBS), DMF | Direct electrophilic bromination | nbinno.comchemicalbook.com |

| 2-Bromo-4-fluoroaniline | 4-Fluoroaniline | 1. Acetic anhydride (B1165640) 2. Br₂, H₂O₂ | Acetylation, followed by bromination | google.com |

The electrophilic partner in the key C-N bond-forming reaction is a halogenated benzyl halide. 2-Fluorobenzyl bromide is a common choice and is commercially available. prepchem.com Its synthesis typically starts from 2-fluorotoluene (B1218778) via radical bromination or from 2-fluorobenzyl alcohol. The alcohol, in turn, can be prepared by the reduction of 2-fluorobenzoic acid or its esters. The conversion of the benzyl alcohol to the benzyl bromide is a standard transformation, often accomplished using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

N-Alkylation and N-Arylation Strategies for Aniline Core Formation

With the precursors in hand, the final step involves forming the central secondary amine. This can be achieved through direct alkylation or more modern catalytic approaches.

The most straightforward approach to synthesizing 2-Bromo-N-(2-fluorobenzyl)aniline is the direct N-alkylation of 2-bromoaniline with a 2-fluorobenzyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

However, research into this type of reaction has uncovered a significant and unexpected challenge. The alkylation of 2-bromoaniline with benzyl bromide under standard biphasic conditions can lead to an intermolecular rearrangement, where the bromine atom migrates from the C2 (ortho) to the C4 (para) position of the aniline ring. nih.govlookchem.com This results in the formation of N-benzyl-4-bromoaniline instead of the desired N-benzyl-2-bromoaniline.

The proposed mechanism suggests that the reaction generates HBr, which then protonates another molecule of N-benzyl-2-bromoaniline. nih.gov This facilitates the release of electrophilic bromine (Br₂), which then re-brominates the aniline ring at the more sterically accessible and electronically favorable para-position. nih.gov

Crucially, studies found that this rearrangement can be suppressed by a careful choice of the benzylating agent. When benzyl chloride is used instead of benzyl bromide, no rearrangement is observed. nih.gov This is attributed to the fact that the generated HCl is not a competent catalyst for the rearrangement process. Therefore, for a successful direct synthesis of 2-Bromo-N-(2-fluorobenzyl)aniline, the use of 2-fluorobenzyl chloride is highly recommended over 2-fluorobenzyl bromide to avoid the formation of the rearranged 4-bromo isomer.

Modern synthetic chemistry increasingly favors catalytic methods that offer higher efficiency, milder reaction conditions, and improved sustainability. For N-alkylation of anilines, catalytic "borrowing hydrogen" strategies have become prominent. These methods allow alcohols to be used directly as alkylating agents, avoiding the need to convert them into halides and producing water as the only byproduct. rsc.orgrsc.org

Several catalytic systems have proven effective for the N-alkylation of anilines with benzyl alcohols:

Ruthenium Catalysts: Ruthenium complexes, particularly with ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]), are highly effective for N-alkylation of anilines with primary alcohols, including sugar-derived alcohols. rsc.org

Iridium and Ruthenium NHC Complexes: N-heterocyclic carbene (NHC) complexes of iridium and ruthenium have been developed as powerful catalysts for the N-alkylation of anilines with benzyl alcohols, often proceeding with high yields in solvent-free media. nih.gov Iridium(III) complexes were generally found to be more active than their ruthenium(II) counterparts. nih.gov

Heterogeneous Cobalt Catalysts: A cobalt catalyst supported on a zirconium-based metal-organic framework (MOF) has been shown to be an efficient, selective, and recyclable heterogeneous catalyst for the N-alkylation of various substituted anilines with benzyl alcohol. rsc.org

These catalytic methods represent advanced, greener alternatives for the synthesis of 2-Bromo-N-(2-fluorobenzyl)aniline, where 2-bromoaniline would be reacted with 2-fluorobenzyl alcohol.

| Catalyst System | Alkylating Agent | Key Features | Citation |

|---|---|---|---|

| Ruthenium/dppf type | Primary Alcohols | "Borrowing Hydrogen" strategy; high yields for various anilines. | rsc.org |

| Ir(III) and Ru(II) NHC Complexes | Benzyl Alcohols | High activity, can be performed solvent-free; Ir complexes generally superior. | nih.gov |

| Cobalt-based MOF (UiO-67) | Benzyl Alcohol | Heterogeneous, recyclable, excellent selectivity and yields. | rsc.org |

Multi-Component Reactions for Constructing N-(Fluorobenzyl)aniline Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the construction of N-(fluorobenzyl)aniline scaffolds, the Ugi and Povarov reactions are of particular interest.

The Ugi four-component condensation (U-4CC) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. acs.orgwikipedia.org In the context of synthesizing a precursor to 2-Bromo-N-(2-fluorobenzyl)aniline, one could envision a reaction between 2-bromoaniline, 2-fluorobenzaldehyde, a suitable carboxylic acid, and an isocyanide. wikipedia.orgsci-hub.se The resulting product would contain the desired N-(2-fluorobenzyl)-2-bromoaniline core structure, albeit with additional functionality from the carboxylic acid and isocyanide components that may require subsequent modification. The reaction typically proceeds rapidly in polar aprotic solvents like methanol (B129727) or DMF. wikipedia.orgnih.gov

The Povarov reaction is another powerful MCR that formally constitutes a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form quinoline (B57606) derivatives. wikipedia.orgresearchgate.net An imine, pre-formed or generated in situ from an aniline (e.g., 2-bromoaniline) and a benzaldehyde (B42025) (e.g., 2-fluorobenzaldehyde), can react with an activated alkene in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgresearchgate.net While the direct product is a tetrahydroquinoline, this methodology highlights the ability of MCRs to rapidly assemble the core N-aryl-N-benzylamine framework.

A potential multi-component approach to N-substituted anilines involves the reaction of aromatic aldehydes, 2-cyclohexenone, and amines. beilstein-journals.org This method provides a green and efficient route to 2-arylmethyl N-substituted anilines. beilstein-journals.org

Below is a table illustrating the components of a theoretical Ugi reaction for the synthesis of an N-(2-fluorobenzyl)aniline scaffold.

| Component | Example | Role in Scaffold |

| Amine | 2-Bromoaniline | Provides the aniline moiety |

| Aldehyde | 2-Fluorobenzaldehyde | Provides the 2-fluorobenzyl group |

| Carboxylic Acid | Acetic Acid | Acylates the amine |

| Isocyanide | Cyclohexyl isocyanide | Forms the amide functionality |

Directed ortho-Metalation and Halogenation Strategies for Bromination

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. beilstein-journals.org For the synthesis of 2-Bromo-N-(2-fluorobenzyl)aniline, this strategy could be employed by first synthesizing N-(2-fluorobenzyl)aniline and then using the secondary amine functionality, or a derivative thereof, as the DMG to direct bromination to the ortho position of the aniline ring.

The efficiency of the DMG is crucial, with common groups including amides, carbamates, and tertiary amines. beilstein-journals.org The choice of a strong, non-nucleophilic base, such as n-butyllithium or s-butyllithium, is essential to achieve deprotonation without competing nucleophilic attack. lookchem.com Following ortho-lithiation, the resulting aryllithium species can be quenched with an electrophilic bromine source, such as hexabromoethane (B14528) or 1,2-dibromo-1,1,2,2-tetrachloroethane, to introduce the bromine atom with high regioselectivity.

Palladium-catalyzed C-H activation has also emerged as a powerful tool for ortho-halogenation. For instance, acetanilides can be ortho-halogenated using N-halosuccinimides in the presence of a palladium catalyst. beilstein-journals.org This approach could be adapted for N-(2-fluorobenzyl)aniline, potentially after acylation of the nitrogen to create a suitable directing group.

Post-Functionalization of Precursor Anilines or Benzyl Anilines

The direct bromination of N-(2-fluorobenzyl)aniline presents a challenge in controlling regioselectivity due to the activating nature of the secondary amine. The amino group is a strong ortho-, para-director, and without careful control, polybromination can readily occur. libretexts.org

A common reagent for the selective bromination of activated aromatic compounds is N-bromosuccinimide (NBS). nih.gov The reaction conditions, particularly the solvent, can significantly influence the regioselectivity. The use of polar solvents like DMF has been reported to favor para-selectivity in the bromination of electron-rich aromatics with NBS. nih.gov To achieve ortho-bromination, one might need to employ specific catalytic systems or protecting group strategies. For instance, protecting the amine as an amide or carbamate (B1207046) can modulate its directing ability and steric hindrance, potentially favoring ortho-substitution.

The table below summarizes the expected products from the bromination of a generic N-benzylaniline under different conditions, highlighting the challenge of achieving selective ortho-bromination.

| Brominating Agent | Conditions | Major Product(s) |

| Br₂ in Acetic Acid | Room Temperature | 4-Bromo and 2,4-Dibromo derivatives |

| NBS | CCl₄, reflux | Benzylic bromination |

| NBS | DMF | Predominantly 4-Bromo derivative |

Introducing a fluorine atom onto a pre-existing brominated N-benzylaniline skeleton is a less common approach but can be achieved through nucleophilic aromatic substitution (SNAr) or other modern fluorination techniques. For an SNAr reaction to be feasible, the aromatic ring must be activated by electron-withdrawing groups, which is not the case for a simple brominated N-benzylaniline.

More advanced methods, such as palladium-catalyzed fluorination reactions, could be employed. These reactions typically use a fluoride (B91410) source like CsF or AgF and a specialized palladium catalyst system. However, the direct fluorination of an unactivated C-H or C-Br bond remains a significant challenge in synthetic chemistry.

An alternative strategy could involve the synthesis of a fluorinated building block that is then coupled with the brominated aniline. For example, a Buchwald-Hartwig amination could be used to couple 2-bromoaniline with 1-(bromomethyl)-2-fluorobenzene. organic-chemistry.orgnih.gov This approach builds the target molecule from two pre-functionalized fragments.

Optimization of Reaction Conditions and Yields for 2-Bromo-N-(2-fluorobenzyl)aniline Synthesis

The choice of solvent can have a profound impact on the regioselectivity and yield of bromination reactions involving anilines. The polarity of the solvent can influence the nature of the brominating species and the stability of the intermediates in the electrophilic aromatic substitution mechanism.

A study on the N-bromosuccinimide-mediated bromination of meta-substituted anilines demonstrated a marked dependence of regioselectivity on solvent polarity. lookchem.com In nonpolar solvents like dioxane, bromination tends to occur at the positions ortho and para to the amino group. As the solvent polarity increases (e.g., acetonitrile, acetic acid, methanol), the selectivity can shift. For example, in the case of 3-fluoroaniline (B1664137), bromination in dioxane yields a mixture of 2-bromo-5-fluoroaniline (B94856) and 4-bromo-3-fluoroaniline. lookchem.com In highly polar solvents like DMSO, the regioselectivity can be further altered. This is attributed to the solvent's ability to stabilize charged intermediates and influence the aggregation state of the brominating agent.

The following table, based on data from the bromination of 3-fluoroaniline with NBS, illustrates the significant effect of the solvent on the isomer distribution. lookchem.com

| Solvent | Dielectric Constant (ε) | % 2-Bromo-5-fluoroaniline | % 4-Bromo-3-fluoroaniline |

| Dioxane | 2.2 | High | Low |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Moderate |

| Acetonitrile (MeCN) | 37.5 | Low | High |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Very Low | Very High |

This data underscores the importance of solvent screening in optimizing the synthesis of specifically substituted anilines like 2-Bromo-N-(2-fluorobenzyl)aniline. By carefully selecting the solvent, it is possible to tune the regioselectivity of the bromination step and maximize the yield of the desired isomer.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo N 2 Fluorobenzyl Aniline

Pathways of Aryl Carbon-Bromine Bond Activation in 2-Bromo-N-(2-fluorobenzyl)aniline

The reactivity of 2-Bromo-N-(2-fluorobenzyl)aniline is largely dictated by the activation of its aryl carbon-bromine (C-Br) bond. This activation is a critical step for subsequent functionalization and is typically achieved through transition metal catalysis.

A fundamental step in the majority of cross-coupling reactions involving 2-Bromo-N-(2-fluorobenzyl)aniline is the oxidative addition of the aryl C-Br bond to a low-valent transition metal center, most commonly palladium(0). In this process, the metal complex inserts itself into the C-Br bond, cleaving it and forming a new organopalladium(II) species. This transformation changes the oxidation state of the metal from 0 to +2 and its coordination number.

The general mechanism can be depicted as: LₙPd(0) + Ar-Br → LₙPd(II)(Ar)(Br)

For 2-Bromo-N-(2-fluorobenzyl)aniline, this specific step involves the reaction with a Pd(0) catalyst, often generated in situ from a palladium(II) precatalyst. The resulting arylpalladium(II) halide intermediate is the key electrophilic species that subsequently engages with a nucleophile in the next step of the catalytic cycle (transmetalation or migratory insertion). The efficiency of this oxidative addition is influenced by factors such as the electron density on the aryl ring, the steric hindrance around the C-Br bond, and the nature of the ligands (L) on the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate this step, promoting the formation of the active catalytic species and stabilizing the resulting organopalladium complex.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 2-Bromo-N-(2-fluorobenzyl)aniline, the potential for an SNAr reaction on the 2-fluorobenzyl ring is limited under standard conditions. The fluorine atom can act as a leaving group; however, the benzyl (B1604629) ring is not sufficiently electron-deficient to facilitate the attack by a nucleophile. The molecule lacks the requisite strong electron-withdrawing substituents (like nitro groups) to stabilize the anionic intermediate. wikipedia.orgnih.gov While SNAr reactions on unactivated fluoroarenes are known, they often require specialized conditions, such as the use of very strong bases or photoredox catalysis, to proceed. govtpgcdatia.ac.innih.gov For 2-Bromo-N-(2-fluorobenzyl)aniline, the nucleophilic character of the aniline (B41778) nitrogen could potentially lead to intramolecular cyclization under certain harsh conditions, but intermolecular SNAr with an external nucleophile on the fluorinated ring is generally unfavorable.

Cross-Coupling Reactions of 2-Bromo-N-(2-fluorobenzyl)aniline

The presence of the C-Br bond makes 2-Bromo-N-(2-fluorobenzyl)aniline an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov As an ortho-bromoaniline derivative, 2-Bromo-N-(2-fluorobenzyl)aniline can be effectively coupled with a wide range of boronic acid derivatives. Research on similar unprotected ortho-bromoanilines has shown that catalysts like CataXCium A Pd G3 are particularly effective. nih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base. The unprotected amine group in the ortho position does not inhibit the reaction, making it a highly efficient method for diversification. nih.gov

The general reaction is as follows:

A variety of aryl, heteroaryl, and alkyl boronic esters can be used, demonstrating the robustness and broad functional group tolerance of this method. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for an o-Bromoaniline Substrate This table is based on data for analogous o-bromoaniline substrates.

| Boronic Acid/Ester (R-B(OR')₂) | Catalyst | Base | Solvent | Yield (%) |

| 4-Methylphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| 3-Thienylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | Good to Excellent |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. 2-Bromo-N-(2-fluorobenzyl)aniline can serve as the aryl halide component in this transformation. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The process involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is unique in its typical use of a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.org It is carried out under mild conditions with a base, such as an amine. 2-Bromo-N-(2-fluorobenzyl)aniline can be coupled with various terminal alkynes to produce 2-alkynyl-substituted aniline derivatives, which are valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net

Table 2: Typical Conditions for Sonogashira Coupling This table represents generalized conditions for the Sonogashira reaction.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF |

| 1-Heptyne | Pd(OAc)₂/Ligand | CuI | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is highly valuable for synthesizing arylamines from readily available starting materials. 2-Bromo-N-(2-fluorobenzyl)aniline, with its reactive C-Br bond, can be coupled with a diverse range of primary and secondary amines. The reaction requires a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, Josiphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.govchemspider.com This transformation would yield N,N'-disubstituted o-phenylenediamine (B120857) derivatives.

The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored to the specific amine coupling partner. chemspider.comresearchgate.net

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination This table is based on established protocols for the amination of aryl bromides.

| Amine (R¹R²NH) | Pd Precatalyst | Ligand | Base | Solvent |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |

| Cyclohexylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| Diethylamine | Pd(OAc)₂ | Josiphos | K₂CO₃ | THF |

Electrophilic Aromatic Substitution on the Benzyl and Aniline Moieties of 2-Bromo-N-(2-fluorobenzyl)aniline

The reactivity of 2-Bromo-N-(2-fluorobenzyl)aniline towards electrophilic aromatic substitution (EAS) is dictated by the electronic properties of its two aromatic rings: the aniline moiety and the benzyl moiety. The aniline ring, bearing a secondary amine (-NH-) and a bromine atom, is generally more activated towards electrophiles than the benzyl ring, which has a fluorine substituent.

The secondary amine group is a potent activating group and is ortho, para-directing due to the resonance donation of its lone pair of electrons into the aromatic ring. libretexts.orgyoutube.com This increases the electron density at the positions ortho and para to the amine, making them more susceptible to electrophilic attack. However, the bulky 2-fluorobenzyl group attached to the nitrogen can sterically hinder the ortho positions, potentially favoring substitution at the para position. The bromine atom at the 2-position is a deactivating group due to its electron-withdrawing inductive effect, but it is also ortho, para-directing. In this case, the positions ortho and para to the bromine are already occupied or are the same as those directed by the amine group.

Direct electrophilic substitution on anilines can sometimes lead to overreaction and side products. libretexts.org For instance, direct bromination of aniline often results in the formation of di- and tri-bromo products. libretexts.orgyoutube.com To control the reaction and achieve monosubstitution, the strong activating effect of the amino group can be moderated by converting it into an amide, such as an acetanilide. This reduces its activating influence but maintains its ortho, para-directing nature. libretexts.org Following the substitution reaction, the protecting group can be removed to regenerate the amine. libretexts.org

It is also important to note that Friedel-Crafts reactions catalyzed by Lewis acids like AlCl₃ are generally unsuccessful with anilines. The Lewis acid forms a complex with the basic lone pair of the nitrogen atom, which deactivates the ring towards electrophilic substitution. libretexts.orgyoutube.com

Cyclization Reactions Involving 2-Bromo-N-(2-fluorobenzyl)aniline as a Precursor

2-Bromo-N-(2-fluorobenzyl)aniline is a valuable precursor for the synthesis of various heterocyclic and polycyclic systems through cyclization reactions. These reactions often leverage the presence of the bromine atom and the secondary amine for intramolecular bond formation.

Intramolecular cyclization reactions of aniline derivatives are a cornerstone for the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active compounds and pharmaceuticals. researchgate.netresearchgate.net These reactions can be promoted by various catalysts, including transition metals, and can proceed through different mechanisms.

For instance, derivatives of 2-bromoaniline (B46623) can undergo intramolecular cyclization to form fused heterocyclic systems. While specific examples for 2-Bromo-N-(2-fluorobenzyl)aniline are not detailed in the provided results, analogous reactions are well-documented. For example, N-acetyl-ortho-cycloalkenylanilines undergo cyclization upon treatment with bromine or N-bromosuccinimide to yield brominated cyclopenta[b]indoles or 3,1-benzoxazines. researchgate.net

Similarly, the synthesis of indoles and benzofurans can be achieved through a cascade sequence involving nucleophilic aromatic substitution followed by a 5-endo-dig cyclization. rsc.org In the context of 2-Bromo-N-(2-fluorobenzyl)aniline, the bromine atom could potentially be displaced by an internal nucleophile generated within the molecule to form a new ring.

Copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines provides a facile route to 2-substituted benzo[b]furans and indoles under mild conditions. rsc.org This highlights the utility of metal catalysis in facilitating such ring-closing reactions.

Annulation reactions involving bromo-substituted anilines are a powerful tool for constructing polycyclic aromatic systems. Palladium-catalyzed annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes, for example, leads to the formation of benzo[a]fluorenes. acs.org This type of reaction involves the formation of multiple new rings in a single synthetic operation.

The general strategy often involves an initial intramolecular cyclization followed by further annulation steps. The reactivity of bromo-substituted precursors in these reactions is crucial. For instance, the use of substrates with both bromo and iodo substituents allows for selective intramolecular arylation, where the more reactive iodo-substituent reacts first. beilstein-journals.org This selectivity can be controlled to produce either monocyclization or biscyclization products. beilstein-journals.org

The following table summarizes representative annulation reactions of bromo-substituted aromatic compounds, illustrating the potential pathways for a precursor like 2-Bromo-N-(2-fluorobenzyl)aniline.

| Reactant | Catalyst/Reagents | Product Type | Yield | Reference |

| 5-(2-Bromophenyl)pent-3-en-1-yne | Pd(OAc)₂, DPEphos, Bu₃N | Benzo[a]fluorene | 85% | acs.org |

| 1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromide | (TMS)₃SiH, AIBN | Monocyclization product | Good | beilstein-journals.org |

| Dibromo-substituted pyrrolylpyridinium salt | (TMS)₃SiH, AIBN | Double arylation product | Good | beilstein-journals.org |

Radical Reactions and Single-Electron Transfer Processes of 2-Bromo-N-(2-fluorobenzyl)aniline

The chemical behavior of 2-Bromo-N-(2-fluorobenzyl)aniline can also be influenced by radical reactions and single-electron transfer (SET) processes. The aniline moiety, in particular, can participate in SET to form radical cations.

The formation of an electron donor-acceptor (EDA) complex between N,N-dialkylanilines and Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can lead to a single-electron transfer, generating an α-aminoalkyl radical. nih.gov This process can occur under dark conditions or be initiated by visible light, depending on the specific aniline derivative. nih.gov Such radical species can then participate in further reactions, such as addition to electron-deficient olefins. nih.gov

While direct studies on 2-Bromo-N-(2-fluorobenzyl)aniline are not available, the presence of the aniline structure suggests its potential to undergo similar SET processes. The electronic nature of the substituents on the aniline ring would influence the stability and reactivity of the resulting radical cation.

Furthermore, free-radical intramolecular cyclization is a known method for synthesizing polyheterocycles. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo cyclization using a radical initiator system like (TMS)₃SiH/AIBN to form new heterocyclic skeletons. beilstein-journals.org This approach demonstrates that the bromine atom can be a site for radical-mediated C-C bond formation.

In a related context, arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines has been used to synthesize 3-selenylquinolines. researchgate.net This cascade reaction is initiated by an arylselenyl radical and involves the formation of key C-Se and C-C bonds in a single step. researchgate.net

Stereo- and Regioselective Transformations of 2-Bromo-N-(2-fluorobenzyl)aniline

Achieving stereo- and regioselectivity in the transformations of 2-Bromo-N-(2-fluorobenzyl)aniline is a key challenge in its synthetic applications. The inherent asymmetry and the presence of multiple reactive sites in the molecule offer opportunities for selective reactions.

For electrophilic aromatic substitution, the directing effects of the substituents on both the aniline and benzyl rings govern the regioselectivity. As discussed previously, the strong activating and ortho, para-directing nature of the secondary amine group, combined with the steric hindrance from the bulky benzyl group, would likely favor substitution at the para position of the aniline ring. libretexts.orgyoutube.com

In cyclization reactions, the regioselectivity is often determined by the ring size being formed (e.g., 5-endo vs. 6-exo cyclization) and the nature of the catalyst and reaction conditions. For instance, in the cyclization of N-alkyne-substituted pyrrole (B145914) derivatives, iodine-mediated reactions were found to proceed via a 6-endo-dig cyclization, with no 5-exo-dig product observed. beilstein-journals.org DFT calculations can be employed to rationalize such observed selectivities. beilstein-journals.org

Stereoselectivity is particularly relevant when new chiral centers are formed. For example, a diastereoselective spirocyclization has been reported involving an α-CF₃-substituted carbocationic species generated through a single-electron-transfer (SET) photoredox process. researchgate.net This resulted in the formation of spirooxazolines and spirooxazines with a specific anti-diastereoselectivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo N 2 Fluorobenzyl Aniline

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Exact Mass Determination of 2-Bromo-N-(2-fluorobenzyl)aniline and its Reaction Products

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of 2-Bromo-N-(2-fluorobenzyl)aniline. This technique allows for the determination of the compound's exact mass, which for the molecular formula C₁₃H₁₁BrFN is 279.005890 Da (monoisotopic mass). chemspider.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, providing a clear signature for bromine-containing compounds. nih.govchemspider.com

In the analysis of reaction products, HRMS can be used to confirm the incorporation of the 2-Bromo-N-(2-fluorobenzyl)aniline moiety into larger structures and to identify any byproducts or impurities. For instance, in the study of related bromo- and fluoro-substituted aniline (B41778) derivatives, HRMS provides precise mass data that helps in confirming the elemental composition of newly synthesized molecules. echemi.com

Table 1: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Exact Mass (Da) | Monoisotopic Mass (Da) |

| 2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline | C₁₃H₁₀BrF₂N | 296.99647 | 296.99647 |

| 2-Bromoaniline (B46623) | C₆H₆BrN | 170.96836 | 170.96836 |

| N-(2-Bromo-6-fluorobenzyl)aniline | C₁₃H₁₁BrFN | 279.005890 | 279.005890 |

| 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine | C₁₀H₄BrF₁₀N | 406.93674 | 406.93674 |

This table presents exact and monoisotopic mass data for 2-Bromo-N-(2-fluorobenzyl)aniline and related compounds, illustrating the precision of HRMS in their characterization. Data sourced from multiple chemical databases. chemspider.comnih.govechemi.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis of 2-Bromo-N-(2-fluorobenzyl)aniline

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within 2-Bromo-N-(2-fluorobenzyl)aniline. rsc.org

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (typically around 3400 cm⁻¹), C-H stretching of the aromatic rings and the CH₂ group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N, C-Br, and C-F stretching vibrations at lower frequencies. nih.govchemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration is also typically Raman active. nih.gov

Table 3: Key Vibrational Frequencies for Aniline Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 600 |

This table summarizes the expected vibrational frequencies for the key functional groups present in 2-Bromo-N-(2-fluorobenzyl)aniline based on data from related aniline compounds. researchgate.net

X-ray Crystallography for Crystalline State Structure and Intermolecular Interactions of 2-Bromo-N-(2-fluorobenzyl)aniline

X-ray crystallography provides the most definitive structural information for 2-Bromo-N-(2-fluorobenzyl)aniline in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. rsc.org

Table 4: Crystallographic Data for a Related Schiff Base

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |

| (E)-4-Bromo-N-(2-chlorobenzylidene)aniline | Monoclinic | P2₁/n | 15.243 | 4.020 | 20.142 | 103.248 | 49.8 |

This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray diffraction analysis. nih.govresearchgate.net

Computational and Theoretical Studies on 2 Bromo N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-Bromo-N-(2-fluorobenzyl)aniline

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) has become a primary method for computational studies on aniline (B41778) derivatives due to its balance of accuracy and computational cost. researchgate.netbohrium.com The B3LYP functional, combined with basis sets like 6-31G(d) or 6-311++G(d,p), is commonly employed for these types of calculations. scielo.brdocumentsdelivered.com

For 2-Bromo-N-(2-fluorobenzyl)aniline, DFT would be used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The calculation starts with an initial guess of the structure and iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The optimized geometry provides key structural parameters. For similar molecules, theoretical geometric parameters have shown good agreement with experimental data obtained from X-ray diffraction. scielo.br

Once the geometry is optimized, DFT calculations can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A larger gap suggests higher stability and lower reactivity. bohrium.com

Table 1: Predicted Electronic Properties of 2-Bromo-N-(2-fluorobenzyl)aniline using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical stability and reactivity. |

| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule. |

| Polarizability (α) | ~30 x 10-24 esu | Describes the deformability of the electron cloud. |

| First Hyperpolarizability (β) | Variable | Indicates potential for nonlinear optical (NLO) applications. documentsdelivered.com |

Note: The values in this table are hypothetical, based on typical results for similar aniline derivatives, and would need to be confirmed by specific calculations for 2-Bromo-N-(2-fluorobenzyl)aniline.

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without using experimental parameters. While often more computationally demanding than DFT, they can provide a valuable benchmark for electronic structure calculations. researchgate.net Studies on related aniline compounds have utilized HF methods alongside DFT to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net Although DFT methods that include electron correlation often provide results that are closer to experimental values, HF is a foundational method for understanding electronic structure. For a molecule like 2-Bromo-N-(2-fluorobenzyl)aniline, a comparative study using both DFT and ab initio methods would yield a more comprehensive understanding of its electronic properties.

Conformational Landscape and Potential Energy Surface Analysis of 2-Bromo-N-(2-fluorobenzyl)aniline

The flexibility of the N-benzyl group in 2-Bromo-N-(2-fluorobenzyl)aniline means the molecule can exist in multiple conformations. The conformational landscape describes these different spatial arrangements and their relative energies. This landscape can be explored by systematically rotating the rotatable bonds, primarily the C-N bond and the bonds within the benzyl (B1604629) bridge, and calculating the energy at each step.

This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. For a related molecule, 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, calculations revealed that a non-planar conformation was the most stable, while the planar form was a higher-energy transition state. nih.gov A similar situation is expected for 2-Bromo-N-(2-fluorobenzyl)aniline, where steric hindrance between the aromatic rings would likely favor non-planar, twisted conformations. The presence of the ortho-bromo and ortho-fluoro substituents would significantly influence the rotational barriers and the geometry of the lowest energy conformers. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental results.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For a related compound, 2-bromo-6-chloro-4-fluoroaniline, computed vibrational wavenumbers showed a very small difference from the experimental FTIR and FT-Raman spectra after applying a scaling factor. researchgate.net Similar calculations for 2-Bromo-N-(2-fluorobenzyl)aniline would predict the frequencies for key functional groups, such as N-H stretching, C-N stretching, and aromatic C-H bending.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. DFT methods have been shown to provide results that are in full agreement with experimental NMR data for other fluorinated aniline derivatives. bohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. bohrium.com The calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding molecular orbitals involved in the transitions (e.g., HOMO to LUMO).

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter (DFT) | Corresponding Functional Group/Transition |

| IR | ~3400 cm⁻¹ | N-H Stretch |

| IR | ~1300 cm⁻¹ | C-N Stretch |

| IR | ~550 cm⁻¹ | C-Br Stretch |

| ¹H NMR | 7.0-7.8 ppm | Aromatic Protons |

| ¹³C NMR | 110-150 ppm | Aromatic Carbons |

| UV-Vis (TD-DFT) | ~280 nm | π → π* Transition |

Note: This table illustrates the type of data generated. Actual experimental validation would be required.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com Using a force field to define the interactions between atoms, MD simulations can track the trajectory of 2-Bromo-N-(2-fluorobenzyl)aniline, revealing its dynamic behavior.

MD simulations are particularly useful for:

Conformational Sampling: Exploring the different conformations the molecule adopts at a given temperature.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water or chloroform) to understand how intermolecular interactions with solvent molecules affect its structure and dynamics.

Interaction Analysis: When studying how the molecule might interact with a biological target, such as a protein, MD simulations can assess the stability of the binding pose over time. nih.gov

For instance, MD simulations on related compounds have been used to analyze the stability of ligand-protein complexes, providing insights into their potential biological activity. mdpi.comnih.gov

Reaction Mechanism Modeling and Transition State Analysis for Transformations Involving 2-Bromo-N-(2-fluorobenzyl)aniline

Computational chemistry can be used to model the entire course of a chemical reaction involving 2-Bromo-N-(2-fluorobenzyl)aniline. This is crucial for understanding its synthesis and potential transformations, such as palladium-catalyzed cross-coupling reactions or intramolecular cyclizations.

The process involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state (TS). This structure is a saddle point on the potential energy surface.

Frequency Analysis: Confirming the identity of the TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) to ensure the located TS connects the intended reactants and products.

Quantitative Structure-Reactivity Relationships (QSAR) for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a set of chemical compounds with their biological activity or chemical reactivity. biorxiv.orgnih.gov These models are instrumental in predicting the behavior of new or untested chemicals, thereby saving time and resources compared to traditional experimental testing. nih.gov For a compound like 2-Bromo-N-(2-fluorobenzyl)aniline, a QSAR study would involve developing a mathematical equation that links its molecular features to a specific reactive property.

While no specific QSAR models have been published exclusively for 2-Bromo-N-(2-fluorobenzyl)aniline, we can infer potential approaches and relevant descriptors by examining studies on structurally related compounds, such as substituted anilines and N-benzylanilines. nih.govnih.gov The development of a robust QSAR model relies on a diverse set of compounds to establish a statistically significant relationship. ljmu.ac.uk

Key Components of a QSAR Model for 2-Bromo-N-(2-fluorobenzyl)aniline:

A hypothetical QSAR model for predicting the chemical reactivity of 2-Bromo-N-(2-fluorobenzyl)aniline would typically involve the following components:

A Defined Endpoint: This is the specific chemical behavior being predicted. For this compound, relevant endpoints could include reaction rates for electrophilic aromatic substitution, nucleophilicity of the nitrogen atom, or the stability of potential intermediates.

A Training Set of Molecules: A diverse series of aniline and N-benzylaniline derivatives with experimentally determined reactivity data would be required to build the model.

Molecular Descriptors: These are numerical values that represent different aspects of the molecular structure. For 2-Bromo-N-(2-fluorobenzyl)aniline, these would include:

Electronic Descriptors: These quantify the electron distribution in the molecule. The bromine and fluorine atoms, being electronegative, significantly influence the electronic properties. nih.gov Descriptors like Hammett constants (σ), dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. The bulky bromine atom and the fluorobenzyl group will create steric hindrance, affecting how the molecule interacts with other reactants. Molar refractivity and Taft steric parameters are common examples.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that influences how the compound distributes between different phases, which can affect reaction rates in multiphasic systems. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and degree of branching.

A Statistical Method: Mathematical techniques like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks are used to create the equation that links the descriptors to the endpoint. nih.govmdpi.com

Predicting Chemical Behavior:

A well-validated QSAR model could predict various aspects of the chemical behavior of 2-Bromo-N-(2-fluorobenzyl)aniline. For instance, the presence of the electron-withdrawing bromine and fluorine atoms would be expected to decrease the electron density on the aniline ring, thereby deactivating it towards electrophilic substitution reactions. youtube.com The QSAR model could quantify this deactivation and predict the regioselectivity of such reactions.

Furthermore, the nucleophilicity of the secondary amine nitrogen is another key reactive feature. The electronic effects of the substituents on both aromatic rings will modulate this property. A QSAR model could predict the pKa of the conjugate acid or the rate of its reaction with various electrophiles.

The table below illustrates hypothetical descriptors that would be relevant for a QSAR study involving 2-Bromo-N-(2-fluorobenzyl)aniline and related compounds.

| Descriptor Type | Specific Descriptor | Potential Influence on Reactivity |

| Electronic | Hammett Sigma (σ) | Quantifies the electron-donating or -withdrawing nature of substituents, affecting reaction rates. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). nih.gov | |

| Steric | Molar Refractivity (MR) | Accounts for the volume and polarizability of the molecule, influencing steric hindrance. |

| Taft Steric Parameter (Es) | Specifically quantifies the steric effect of a substituent. | |

| Hydrophobicity | LogP | Influences solubility and transport to the reaction site. nih.gov |

| Topological | Wiener Index | Relates to the overall shape and branching of the molecule. |

The development and application of QSAR models are guided by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure their validity and reliability for regulatory purposes. altex.orgnih.gov These principles include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. altex.org

While a dedicated QSAR model for 2-Bromo-N-(2-fluorobenzyl)aniline is not currently available in the public domain, the framework for its development is well-established. Such a model would be a valuable tool for predicting its chemical behavior and guiding its potential applications in various fields of chemical synthesis.

Applications of 2 Bromo N 2 Fluorobenzyl Aniline As a Versatile Synthetic Intermediate

Building Block for Complex Organic Architectures

The utility of 2-Bromo-N-(2-fluorobenzyl)aniline as a building block lies in its capacity to undergo sequential and diverse chemical reactions at its distinct functional groups. The bromo- and amino-substituents are particularly important for constructing larger, intricate molecular architectures.

The bromine atom serves as a handle for introducing new aryl, alkyl, or other functional groups through well-established cross-coupling methodologies. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net Similarly, the secondary amine can undergo N-arylation or N-alkylation, or it can be acylated to form amides, which are precursors to other functional groups. chemicalbook.com

The combination of these reactive sites allows for the step-wise and controlled assembly of complex structures. A typical synthetic strategy might involve a cross-coupling reaction at the bromine position, followed by a transformation involving the secondary amine, or vice-versa. This versatility is exemplified in the synthesis of multi-ring systems where the aniline (B41778) derivative is first coupled with another aromatic system and then subjected to cyclization conditions. Substituted bromoanilines are known to be key ingredients in the synthesis of biologically active compounds like sirtuin 6 (SIRT6) activators.

Table 1: Potential Cross-Coupling Reactions for Molecular Elaboration

| Reaction Type | Coupling Partner | Catalyst/Reagent | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Biaryl compounds |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N | Diaminobenzene derivatives |

| Heck Coupling | Alkene | Pd Catalyst, Base | C-C | Stilbene derivatives |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | C-C | Aryl alkynes |

Precursor in Heterocyclic Compound Synthesis

One of the most significant applications of N-substituted 2-haloanilines is in the synthesis of nitrogen-containing heterocyclic compounds. The structure of 2-Bromo-N-(2-fluorobenzyl)aniline is ideally suited for intramolecular cyclization reactions to form fused ring systems.

A prominent example is the synthesis of acridine (B1665455) derivatives. Acridines are a class of polycyclic aromatic compounds with applications in dyes and pharmaceuticals. sioc-journal.cnijpsonline.com The synthesis of 2-bromo-9-(2-fluorophenyl)acridine, a known corrosion inhibitor, highlights a plausible pathway where a molecule like 2-Bromo-N-(2-fluorobenzyl)aniline could be a key intermediate. mdpi.com The general strategy often involves a palladium-catalyzed intramolecular C-H arylation or a related cyclization that forms the central ring of the acridine scaffold.

Another important class of heterocycles accessible from this precursor are carbazoles . Carbazoles are known for their use in organic electronics and as pharmaceutical scaffolds. nih.gov Syntheses of carbazoles often involve the formation of a bond between the nitrogen atom and the ortho-position of an N-aryl group. While many routes exist, palladium-catalyzed tandem reactions involving amination followed by direct arylation from anilines and 1,2-dihaloarenes are common. mdpi.com An intramolecular version of this, starting from a pre-formed N-aryl-2-bromoaniline derivative, is a direct method for creating the carbazole (B46965) core.

Table 2: Heterocyclic Systems Derivable from 2-Bromo-N-Aryl Aniline Scaffolds

| Target Heterocycle | General Synthetic Strategy | Key Reaction Type | Potential Catalyst |

|---|---|---|---|

| Acridines | Intramolecular cyclization involving the benzyl (B1604629) ring | Palladium-catalyzed C-H activation/arylation | Pd(OAc)₂, P(tBu)₃ |

| Carbazoles | Intramolecular cyclization via N-C bond formation | Ullmann condensation or Buchwald-Hartwig amination | Cu or Pd catalysts |

| Indoles | Modification followed by cyclization (e.g., Larock indole (B1671886) synthesis) | Palladium-catalyzed annulation | Pd(OAc)₂ |

Role in Ligand Design and Organometallic Chemistry

The structural motifs within 2-Bromo-N-(2-fluorobenzyl)aniline make it an interesting candidate for the development of specialized ligands for organometallic chemistry. The nitrogen atom, with its lone pair of electrons, and the potential for coordination with the bromine or fluorine atoms, allows for the formation of chelate complexes with various metal centers.

A common strategy involves converting the aniline derivative into a Schiff base. For instance, related bromoanilines have been reacted with aldehydes (like salicylaldehyde) to form Schiff base ligands that are highly effective at coordinating with metal ions such as Cu²⁺ and Zn²⁺. nih.gov These complexes can have interesting photophysical properties and have been explored as sensors. The resulting metal complexes often exhibit unique geometries and electronic properties, which are influenced by the substituents on the aniline and aldehyde precursors.

While direct studies on 2-Bromo-N-(2-fluorobenzyl)aniline as a ligand are not widely reported, its potential can be inferred. The N-(2-fluorobenzyl) group can influence the steric and electronic environment of the metal center, potentially tuning the catalytic activity or sensory response of the resulting organometallic complex.

Synthesis of Advanced Materials Precursors

The core structure of 2-Bromo-N-(2-fluorobenzyl)aniline makes it a potential precursor for advanced organic materials, particularly those used in organic electronics. Fused aromatic systems derived from this intermediate, such as carbazoles and acridines, are known to possess valuable photophysical and electronic properties.

Carbazole derivatives are widely used as host materials for phosphorescent organic light-emitting diodes (OLEDs) due to their high triplet energy and good charge-transporting capabilities. nih.gov The synthesis of functionalized carbazoles often starts from building blocks that allow for the introduction of various substituents to tune the material's properties. The ability to perform cross-coupling reactions at the bromo-position of a precursor like 2-Bromo-N-(2-fluorobenzyl)aniline before or after cyclization would allow for the creation of a library of carbazole-based materials.

Acridine derivatives are also investigated for their use in electroluminescent materials and as fluorescent dyes. sioc-journal.cn Their large, conjugated ring system often leads to strong fluorescence. The synthesis of acridines from aniline precursors is a direct route to these materials. The presence of the fluorine atom from the 2-fluorobenzyl group could enhance properties such as thermal and metabolic stability in the final material.

Development of Molecular Probes and Analytical Reagents

The development of fluorescent molecular probes for the detection of specific analytes, such as metal ions, is a significant area of research. chemicalbook.com Schiff bases derived from substituted anilines are a well-established class of chemosensors.

Research on bromoaniline-based Schiff bases has shown that they can act as "turn-on" or "turn-off" fluorescent sensors for various metal cations. nih.gov For example, a Schiff base formed from bromoaniline and salicylaldehyde (B1680747) can exhibit selective fluorescence changes in the presence of ions like Zn²⁺. The resulting complex may then be used for the subsequent detection of other ions like Al³⁺ and Hg²⁺.

Given this precedent, 2-Bromo-N-(2-fluorobenzyl)aniline could serve as a valuable starting material for creating novel molecular probes. The fluorobenzyl group could be used to fine-tune the probe's photophysical properties, such as its excitation and emission wavelengths, as well as its selectivity and sensitivity towards target analytes. The general approach would involve the condensation of the aniline with a suitable aldehyde to create a new Schiff base ligand, which would then be tested for its sensing capabilities.

Future Research Directions and Unexplored Avenues for 2 Bromo N 2 Fluorobenzyl Aniline

Development of Sustainable and Green Synthetic Routes for 2-Bromo-N-(2-fluorobenzyl)aniline

Traditional multi-step syntheses of substituted anilines often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes. google.comgoogle.com For instance, a conventional route to a molecule like 2-Bromo-N-(2-fluorobenzyl)aniline might involve the bromination of an aniline (B41778) precursor followed by N-alkylation with a fluorobenzyl halide. evitachem.com Future research should focus on developing more sustainable and atom-economical synthetic strategies.

Key areas for investigation include:

Catalytic C-N Cross-Coupling: Instead of traditional SN2 alkylation, developing catalytic methods, such as Buchwald-Hartwig amination, using 2-bromoaniline (B46623) and 2-fluorobenzyl alcohol (or its derivatives) would be a more efficient approach.

One-Pot Procedures: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly reduce waste and improve efficiency.

Alternative Energy Sources: Exploring microwave-assisted or sonochemical methods could accelerate reaction times and reduce energy consumption compared to conventional heating.

Benign Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or bio-based solvents like Cyrene™ is crucial.

Table 1: Comparison of Hypothetical Synthetic Routes for 2-Bromo-N-(2-fluorobenzyl)aniline

| Feature | Traditional Route (e.g., SN2 Alkylation) | Proposed Green Route (e.g., Catalytic C-N Coupling) |

|---|---|---|

| Starting Materials | 2-Bromoaniline, 2-Fluorobenzyl bromide | 2-Bromoaniline, 2-Fluorobenzyl alcohol |

| Reagents | Strong base (e.g., NaH), Aprotic polar solvent (e.g., DMF) | Catalyst (e.g., Pd or Cu), Base (e.g., K2CO3), Benign solvent |

| Byproducts | Halide salts, Stoichiometric base waste | Water, Recyclable catalyst |

| Atom Economy | Lower | Higher |

| Safety Concerns | Use of lachrymatory benzyl (B1604629) halides, hazardous solvents | Reduced hazards with more stable starting materials |

Exploration of Underutilized Reactivity Modes (e.g., C-F activation, C-H activation)

The structure of 2-Bromo-N-(2-fluorobenzyl)aniline is rich with reactive sites that remain largely unexplored. While the C-Br bond is a conventional handle for palladium-catalyzed cross-coupling reactions, evitachem.com the C-F and multiple C-H bonds represent frontiers for novel functionalization.

C-H Activation: Transition-metal-catalyzed C-H activation offers a powerful way to forge new bonds directly onto the aromatic rings, bypassing the need for pre-functionalized substrates. nih.gov Future studies could target the ortho-C-H bonds of the aniline ring or the C-H bonds of the fluorobenzyl ring for arylation, alkylation, or amination reactions. The existing amine functionality could serve as a directing group to guide the catalyst to a specific position. mdpi.comresearchgate.net

C-F Activation: The C-F bond is the strongest single bond to carbon, making its selective activation a significant challenge. However, recent advances in catalysis allow for the transformation of C-F bonds into other functional groups. Exploring the selective cleavage of the C-F bond in 2-Bromo-N-(2-fluorobenzyl)aniline over the C-Br bond (or vice versa) could lead to unprecedented molecular scaffolds.

Table 2: Potential Reactive Sites and Unexplored Transformations

| Reactive Site | Potential Transformation | Required Methodology |

|---|---|---|

| Aniline Ring C-H | Directed ortho- or meta-Arylation/Alkylation | Transition metal catalysis (e.g., Pd, Rh, Ru) with directing group strategy. nih.govresearchgate.net |

| Fluorobenzyl Ring C-H | Remote C-H Functionalization | Development of specialized ligands and catalysts. |

| Aryl C-F Bond | Hydrodefluorination, Borylation, Cross-Coupling | Specialized Ni, Pd, or Rh catalytic systems. |

| Aryl C-Br Bond | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Couplings | Standard and advanced Pd- or Cu-based catalytic systems. evitachem.com |

Integration into Flow Chemistry Systems for Enhanced Reaction Control

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including superior reaction control, enhanced safety, and seamless scalability. nih.gov The multi-step synthesis of 2-Bromo-N-(2-fluorobenzyl)aniline and its subsequent derivatization are ideal candidates for adaptation to flow systems. uc.pt

Future research in this area could involve:

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR) into the flow reactor to allow for rapid reaction optimization and quality control.

Safe Handling of Hazardous Intermediates: Generating and consuming potentially unstable or toxic intermediates on demand within the sealed flow system can mitigate safety risks associated with their accumulation in batch reactors.

Table 3: Batch vs. Flow Chemistry for the N-Alkylation Step

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and short diffusion distances |

| Safety | Potential for thermal runaway; exposure to reagents | Minimized reactor volume; contained system improves safety uc.pt |

| Scalability | Difficult and non-linear ("scaling-up") | Straightforward by running the system for longer ("scaling-out") |

| Reproducibility | Can be variable between batches | High, due to precise control over parameters |

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving resources. For 2-Bromo-N-(2-fluorobenzyl)aniline, where experimental data is scarce, computational studies are invaluable.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for C-H or C-F activation, helping to design optimal catalysts and conditions.

Property Prediction: Calculating key physicochemical properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites of reactivity.

Spectroscopic Simulation: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the compound and its derivatives.

In Silico Screening: If this scaffold is considered for applications in materials science or medicinal chemistry, computational docking or property modeling can be used to predict its performance and interactions with other molecules. sciencescholar.us

Table 4: Application of Computational Methods to 2-Bromo-N-(2-fluorobenzyl)aniline

| Computational Method | Research Question | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | What is the mechanism of a proposed catalytic cycle? | Transition state energies, reaction barriers, and geometries of intermediates. |

| Molecular Dynamics (MD) | How does the molecule behave in a specific solvent or matrix? | Conformational preferences, solvent interactions, and diffusion properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Can we predict the biological activity of its derivatives? | Correlation of structural features with activity, guiding library design. |

| Time-Dependent DFT (TD-DFT) | What are the electronic excitation properties? | Prediction of UV-Vis absorption spectra for materials applications. |

Investigation of Solid-State Reactivity and Mechanochemistry involving 2-Bromo-N-(2-fluorobenzyl)aniline

Mechanochemistry, the use of mechanical force (e.g., in a ball mill) to induce chemical reactions, is a rapidly emerging field of green chemistry that often proceeds in the absence of bulk solvents. This approach could offer a novel and sustainable way to synthesize and react 2-Bromo-N-(2-fluorobenzyl)aniline.

Unexplored avenues include:

Solvent-Free Synthesis: Attempting the N-alkylation or subsequent cross-coupling reactions under mechanochemical conditions to eliminate the need for solvents, potentially leading to cleaner reactions and easier product isolation.

Polymorph Screening and Control: Investigating the crystal structure of 2-Bromo-N-(2-fluorobenzyl)aniline. Different crystalline forms (polymorphs) can have different physical properties, and mechanochemistry can be a tool to access new or metastable forms.

Solid-State Cross-Coupling: Exploring the possibility of reacting solid 2-Bromo-N-(2-fluorobenzyl)aniline with other solid reagents in a ball mill, which has been shown to be effective for various coupling reactions. The crystal structures of related compounds have been reported, indicating that this class of molecules is amenable to crystallographic study. researchgate.netnih.gov

Table 5: Comparison of Solution-Phase vs. Solid-State Synthetic Approaches

| Feature | Solution-Phase Reaction | Mechanochemical Reaction |

|---|---|---|

| Solvent Use | Typically requires significant volumes of solvent | Solvent-free or liquid-assisted grinding (minimal solvent) |